4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate
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Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate is a complex organic compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the key intermediates. The initial step often includes the chlorination and sulfonation of benzene derivatives. These intermediates then undergo further reactions such as nucleophilic substitution, coupling reactions, and other specific organic synthesis techniques to assemble the final product. The reaction conditions may vary, but generally, they include controlled temperatures, specific solvents (like dichloromethane or ethanol), and catalysts (such as palladium or copper complexes).
Industrial Production Methods
Industrial production of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate leverages scalable techniques. The process might involve the use of continuous flow reactors to enhance reaction efficiency and product yield. Moreover, advanced purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidative reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions, typically using agents such as lithium aluminium hydride, can modify its structure and properties.
Substitution: : The presence of multiple functional groups makes it susceptible to various nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Reagents like sodium hydride (NaH) or Grignard reagents (RMgX) are often involved in substitution reactions.
Major Products
The major products from these reactions depend on the specific pathways. For example, oxidation might yield sulfone derivatives, while reduction might produce different aryl and sulfonate structures.
Scientific Research Applications
In Chemistry
The compound is used as a building block in organic synthesis due to its versatile functional groups. It serves as an intermediate in the preparation of more complex molecules and materials.
In Biology and Medicine
Researchers explore its potential as a pharmaceutical intermediate, given its diverse biological activity. It has shown promise in preliminary studies as an anti-inflammatory and anti-cancer agent.
In Industry
The compound is utilized in the manufacture of advanced materials, including polymers and specialty chemicals, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate exerts its effects is largely determined by its interaction with molecular targets. These targets include enzymes and receptors that can be modulated by its functional groups. For instance, the sulfonate and chloride groups might interact with cellular proteins, altering their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-{[3-Bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methylbenzenesulfonate
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-nitrobenzenesulfonate
Highlighting Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl and pyridinyl rings, combined with the trifluoromethyl group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly valuable in applications where these properties are crucial, such as in the development of new drugs and materials.
There you have it! Everything you need to know about 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate. Got any more chemistry queries?
Biological Activity
The compound 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-chlorobenzenesulfonate is a complex organic molecule with potential biological activity. Understanding its biological properties is crucial for its application in pharmaceuticals and other fields. This article reviews the available literature, including synthesis methods, biological assays, and case studies related to this compound.
- IUPAC Name : this compound
- Molecular Formula : C15H14ClF3N2O3S
- CAS Number : 338775-52-3
- Physical State : Solid
- Purity : 90% .
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, which can include enzymes and receptors involved in various cellular processes. The presence of the pyridine ring and sulfonamide group suggests potential interactions with biological macromolecules.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. A study on related sulfonamide derivatives demonstrated significant inhibition against various bacterial strains, suggesting that the target compound may exhibit similar effects .
Cytotoxicity Assays
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. Results showed varying degrees of cytotoxicity, indicating potential as an anticancer agent. For instance, compounds with trifluoromethyl substitutions have been noted for their enhanced activity against cancer cells due to increased lipophilicity and altered electronic properties .
Case Studies
-
Inhibition of Type III Secretion System (T3SS) :
A dissertation highlighted the role of certain pyridine derivatives in inhibiting T3SS, a mechanism used by some pathogens to inject virulence factors into host cells. The tested compounds showed significant inhibition at concentrations around 50 μM, suggesting that the target compound may also affect T3SS activity . -
Synthesis and Activity Correlation :
A study focused on synthesizing various phenylsulfonamide derivatives found that modifications to the phenyl ring significantly influenced biological activity. The introduction of electron-withdrawing groups like trifluoromethyl enhanced antibacterial efficacy .
Data Tables
Property | Value |
---|---|
Molecular Weight | 394.8 g/mol |
Melting Point | 69 - 72 °C |
Solubility | Soluble in organic solvents |
Biological Activity | Antimicrobial, Cytotoxic |
Properties
IUPAC Name |
[2-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2F3NO6S2/c25-16-6-9-19(10-7-16)38(33,34)36-21-11-8-17(13-22(21)37(31,32)18-4-2-1-3-5-18)35-23-20(26)12-15(14-30-23)24(27,28)29/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDVCYFEKFLHEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2F3NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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